Hexyl[bis(methylsulfanyl)]borane
Description
Hexyl[bis(methylsulfanyl)]borane is an organoboron compound characterized by a central boron atom bonded to a hexyl group and two methylsulfanyl (SCH₃) substituents. Its structure combines electron-donating alkyl and thioether groups, which influence its Lewis acidity, stability, and reactivity. Organoboranes are widely used in catalysis, hydroboration reactions, and as precursors in synthetic chemistry due to their tunable electronic and steric profiles .
Properties
CAS No. |
88686-97-9 |
|---|---|
Molecular Formula |
C8H19BS2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
hexyl-bis(methylsulfanyl)borane |
InChI |
InChI=1S/C8H19BS2/c1-4-5-6-7-8-9(10-2)11-3/h4-8H2,1-3H3 |
InChI Key |
JNOVKDNXZMIDBF-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCC)(SC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl[bis(methylsulfanyl)]borane can be synthesized through the reaction of hexylboronic acid with dimethyl sulfide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and requires careful control of the stoichiometry to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexyl[bis(methylsulfanyl)]borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include hexylboronic acid, hexylboronates, and various substituted borane derivatives. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
Hexyl[bis(methylsulfanyl)]borane has a wide range of applications in scientific research:
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of Hexyl[bis(methylsulfanyl)]borane involves its ability to participate in various chemical transformations. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as cross-coupling and reduction. The methylsulfanyl groups enhance the compound’s reactivity by stabilizing transition states and intermediates during these reactions .
Comparison with Similar Compounds
Comparison with Similar Borane Compounds
Structural and Electronic Comparisons
Table 1: Substituent Effects on Boron Electrophilicity
| Compound | Substituents | Electron Effect on Boron | Lewis Acidity |
|---|---|---|---|
| Hexyl[bis(methylsulfanyl)]borane | Hexyl, 2×SCH₃ | Electron-donating | Moderate |
| Bis(pentafluorophenyl)borane (HB(C₆F₅)₂) | 2×C₆F₅ | Electron-withdrawing | High |
| Bis(3,4-dimethylphenyl)(hydroxy)borane | 2×C₆H₃(CH₃)₂, OH | Moderate electron-donating | Low-Moderate |
| (Ethylsulfanyl)ethane−methylborane | Ethyl, SCH₂CH₃ | Electron-donating | Moderate |
- Key Observations: The methylsulfanyl (SCH₃) groups in this compound donate electron density to boron via sulfur’s lone pairs, reducing its Lewis acidity compared to boranes with electron-withdrawing substituents like HB(C₆F₅)₂ .
Table 2: Reactivity in Hydroboration and Catalysis
| Compound | Reactivity in Hydroboration | Catalytic Efficiency | Stability |
|---|---|---|---|
| This compound | Moderate (selective for less electrophilic alkenes) | Suitable for mild conditions | High |
| HB(C₆F₅)₂ | High (activates H₂, CO₂, etc.) | Exceptional in FLP systems | Low (air/moisture-sensitive) |
| Piperidine borane | Low (used in H₂ storage) | N/A | Moderate |
- Key Observations :
- This compound’s moderate Lewis acidity makes it less reactive than HB(C₆F₅)₂, which is a cornerstone in frustrated Lewis pair (FLP) chemistry for small-molecule activation (e.g., H₂, CO₂) . However, its electron-donating substituents enhance stability, enabling handling under less stringent conditions .
- Unlike amine-borane complexes (e.g., piperidine borane), which prioritize hydrogen storage via B–N bond dynamics, this compound is better suited for organic transformations requiring controlled boron-mediated reactivity .
Physical and Spectroscopic Properties
Table 3: Physical Properties
| Compound | Melting Point (°C) | Solubility | Spectral Characterization |
|---|---|---|---|
| This compound | Estimated: <25 (liquid) | High in THF, DCM | IR: B–S stretches ~600–700 cm⁻¹; NMR: δ 1–3 ppm (hexyl), δ 2.5 ppm (SCH₃) |
| Bis(3,4-dimethylphenyl)(hydroxy)borane | 125–130 | Soluble in toluene, ethers | IR: B–O stretch ~1350 cm⁻¹ |
| (Ethylsulfanyl)ethane−methylborane | Not reported | Moderate in ethanol | NMR: δ 1.2–1.5 ppm (ethyl) |
- Key Observations: The hexyl chain likely renders this compound a liquid at room temperature, contrasting with the crystalline nature of aryl- or hydroxy-substituted boranes . Spectroscopic data for analogous boranes (e.g., B–S bonds in SCH₃ groups) suggest diagnostic IR and NMR signals, aiding in compound identification .
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